2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a trichlorinated butenyl group attached to an ethan-1-ol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol typically involves the reaction of 3,4,4-trichlorobut-3-en-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorobut-3-en-2-yl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorobut-3-en-2-yl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved may include oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobut-3-en-2-yl)oxy]ethan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]propan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]butan-1-ol
Uniqueness
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential biological activity. The ether linkage to ethan-1-ol also provides a versatile functional group for further chemical modifications and applications.
Properties
CAS No. |
64968-76-9 |
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Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
2-(3,4,4-trichlorobut-3-en-2-yloxy)ethanol |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(11-3-2-10)5(7)6(8)9/h4,10H,2-3H2,1H3 |
InChI Key |
IFMRFMLYNJSFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OCCO |
Origin of Product |
United States |
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